4-(Difluoromethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)10-5-1-3-9-4-2-5/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCULSLCAXRCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Difluoromethoxy Pyridine Derivatives
Classical and Contemporary Approaches to Pyridine (B92270) Ring Synthesis
The construction of the pyridine ring is a foundational aspect of organic synthesis, with numerous methods developed over the years. These can be broadly categorized into condensation reactions, cycloaddition reactions, and annulation strategies, each offering distinct advantages in accessing a variety of substitution patterns.
Condensation Reactions in the Formation of Pyridine Cores
Condensation reactions are among the most traditional and widely employed methods for pyridine synthesis. They typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds with a nitrogen source, often ammonia (B1221849) or an equivalent.
The Hantzsch pyridine synthesis , first reported in 1881, is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. nih.gov The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. nih.govchim.it This method is particularly effective for producing symmetrically substituted pyridines. rsc.org
Another cornerstone condensation method is the Guareschi-Thorpe synthesis . This reaction typically utilizes a cyanoacetamide or an alkyl cyanoacetate, a 1,3-dicarbonyl compound, and a nitrogen source such as ammonium carbonate to produce 2-hydroxypyridines (or their 2-pyridone tautomers). nih.govrsc.orgthieme-connect.com Modern variations of this reaction have been developed to be more environmentally friendly, proceeding in aqueous media. nih.govrsc.org
| Reaction Name | Key Reactants | Initial Product | Final Product |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Pyridine |
| Guareschi-Thorpe Synthesis | Cyanoacetamide/Alkyl cyanoacetate, 1,3-Dicarbonyl, Ammonia source | 2-Hydroxypyridine/2-Pyridone | 2-Hydroxypyridine/2-Pyridone |
Cycloaddition Reactions in Pyridine Construction
Cycloaddition reactions provide an atom-economical and often stereoselective route to the pyridine core by forming the six-membered ring in a concerted or stepwise manner.
The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for this purpose. researchgate.net In the context of pyridine synthesis, this can involve the reaction of a 1-azadiene (a four-atom component containing one nitrogen) with a two-atom dienophile. researchgate.net Inverse-electron-demand Diels-Alder reactions are particularly successful, where an electron-poor diene, such as a 1,2,4-triazine, reacts with an enamine or an alkyne. thieme-connect.comnih.gov The initial cycloadduct often extrudes a small molecule like nitrogen to form the aromatic pyridine ring. thieme-connect.comnih.gov
Another significant cycloaddition strategy is the transition metal-catalyzed [2+2+2] cycloaddition . acs.orgnih.gov This reaction typically involves the co-cyclization of two alkyne molecules with a nitrile, which provides the nitrogen atom for the pyridine ring. nih.govsemanticscholar.org Catalysts based on cobalt and other transition metals are commonly employed to facilitate this transformation, offering a high degree of control over the substitution pattern of the resulting pyridine. acs.orgnih.govsemanticscholar.org
| Cycloaddition Type | Reactant Components | Key Features |
| Diels-Alder ([4+2]) | 1-Azadiene + Dienophile | Can be normal or inverse-electron-demand. Often involves extrusion of a small molecule. researchgate.netthieme-connect.comnih.gov |
| [2+2+2] Cycloaddition | 2x Alkyne + Nitrile | Transition-metal catalyzed (e.g., Co, Ru). acs.orgnih.govsemanticscholar.org High control over substitution patterns. nih.gov |
Annulation Strategies for Functionalized Pyridine Systems
Annulation refers to the construction of a new ring onto a pre-existing one. In the context of pyridine synthesis, this can involve the formation of a pyridine ring fused to another ring system or the construction of a pyridine ring from acyclic precursors in a way that can be considered a ring-closing or "annulation" process. Transition-metal-catalyzed C-H activation and subsequent annulation have emerged as powerful strategies for constructing pyridine-fused heterocycles. nih.gov For instance, rhodium-catalyzed C-H annulation of pyridines with alkynes can lead to the formation of quinolines and isoquinolines. nih.gov These methods often proceed through the formation of a metallacycle intermediate, followed by insertion of the coupling partner and reductive elimination to furnish the annulated product.
Introduction of the Difluoromethoxy Group: Direct and Indirect Methods
The incorporation of a difluoromethoxy (-OCF₂H) group can significantly modulate the physicochemical properties of a molecule. Its introduction onto a pyridine ring can be achieved through either direct difluoromethoxylation of a pre-formed pyridine or by constructing the ring with the difluoromethoxy group already in place on one of the precursors.
Difluoromethoxylation Reagents and Their Reactivity Profiles
A variety of reagents have been developed for the introduction of the difluoromethoxy group, each with its own reactivity profile, categorizable as radical, electrophilic, or nucleophilic.
Radical Difluoromethoxylation Reagents: Visible-light photoredox catalysis has enabled the use of radical difluoromethoxylating reagents. One such reagent is 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which is a shelf-stable solid prepared from the corresponding pyridine N-oxide. acs.orgnih.gov This reagent facilitates the direct C(sp²)–H difluoromethoxylation of (hetero)arenes under blue light irradiation. acs.orgnih.gov Another important radical precursor is Zn(SO₂CF₂H)₂, known as DFMS, which can effectively generate the CF₂H radical. thieme-connect.comnih.gov
Electrophilic Difluoromethoxylation Reagents: These reagents are designed to react with nucleophilic sites on the pyridine ring. S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salts are examples of electrophilic reagents that can functionalize various nucleophiles under mild, transition-metal-free conditions. rsc.orgnih.gov Another class includes hypervalent iodine reagents, such as [bis(difluoroacetoxy)iodo]benzene, which can serve as a source for the difluoromethyl group in photoredox-catalyzed C–H difluoromethylation. rsc.org
Nucleophilic Difluoromethoxylation Reagents: These reagents are useful for reacting with electrophilic positions on the pyridine ring, such as pyridyl halides. Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) can be used for the nucleophilic iododifluoromethylation of carbonyl compounds, which can be precursors to difluoromethylated structures. nih.gov Transition-metal catalysis, particularly with copper, palladium, or nickel, is often employed to facilitate the cross-coupling of aryl halides with sources of the difluoromethyl group. nih.gov For instance, a stable difluoromethyl zinc reagent has been used with a nickel catalyst for the difluoromethylation of aryl halides at room temperature. semanticscholar.org
| Reagent Type | Example Reagent | Reaction Type |
| Radical | 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate | Photoredox-catalyzed C-H difluoromethoxylation acs.orgnih.gov |
| Radical | Zn(SO₂CF₂H)₂ (DFMS) | Radical C-H difluoromethylation thieme-connect.comnih.gov |
| Electrophilic | S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt | Nucleophilic attack by arene rsc.orgnih.gov |
| Nucleophilic | Difluoromethyl zinc reagents | Transition-metal catalyzed cross-coupling semanticscholar.orgnih.gov |
Site-Selective Difluoromethoxylation of Pyridine Nuclei
Achieving site-selectivity in the difluoromethoxylation of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions.
Direct C-H Difluoromethoxylation: Direct C-H functionalization is an attractive strategy. Recent advances have demonstrated that site-selectivity can be controlled. For instance, a method has been developed for the switchable meta- or para-C–H difluoromethylation of pyridines. nih.govuni-muenster.dechemeurope.comnih.gov This is achieved through a temporary dearomatization of the pyridine ring to form an oxazino-pyridine intermediate, which then undergoes a radical difluoromethylation at the meta-position. nih.govuni-muenster.dechemeurope.com The selectivity can be switched to the para-position by in-situ formation of a pyridinium (B92312) salt from the oxazino-pyridine, followed by a Minisci-type radical alkylation. thieme-connect.comnih.gov
Indirect Methods via Pre-functionalized Pyridines: An alternative to direct C-H functionalization is the use of pre-functionalized pyridines. For example, 4-hydroxypyridine (B47283) can be a precursor to 4-(difluoromethoxy)pyridine. The reaction of pyridones with a source of difluorocarbene, such as TFDA (2,2-difluoro-1,3-dimethylimidazolidine), can lead to O-difluoromethylation to yield (difluoromethoxy)pyridine derivatives. chim.it It is noteworthy that under strongly basic conditions, competitive N-difluoromethylation can occur. chim.it
Another indirect approach involves the N-alkylation of pyridines with ethyl bromodifluoroacetate. rsc.orgnih.govresearchgate.net For pyridines with a methoxy (B1213986) group at the 4-position, this can lead to the formation of an N-difluoromethylated pyridin-4-one structure after a two-step process of N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.orgnih.gov
Pyridine N-Oxides as Substrates: Pyridine N-oxides are versatile intermediates for functionalizing the pyridine ring. They can be used to generate shelf-stable difluoromethoxylating reagents. acs.orgnih.gov Furthermore, electrochemical oxidation of heterocyclic N-oxides, such as quinoline (B57606) and isoquinoline (B145761) N-oxides, in the presence of sodium difluoromethanesulfinate (HCF₂SO₂Na) can lead to N-ortho-selective difluoromethylation. acs.org
| Strategy | Key Intermediate/Substrate | Position Selectivity |
| Temporary Dearomatization | Oxazino-pyridine | meta nih.govuni-muenster.dechemeurope.com |
| Temporary Dearomatization | Pyridinium salt (from oxazino-pyridine) | para thieme-connect.comnih.gov |
| O-Difluoromethylation | 4-Hydroxypyridine (Pyridone) | 4-position chim.it |
| N-Alkylation/Rearrangement | 4-Methoxypyridine | N-difluoromethyl-4-pyridone rsc.orgnih.gov |
| N-Oxide Functionalization | Quinoline/Isoquinoline N-oxides | ortho to Nitrogen acs.org |
Late-Stage Functionalization for Difluoromethoxy Group Installation
Late-stage functionalization (LSF) involves introducing chemical groups into complex molecules, such as drug candidates, at a late step in the synthesis. This approach is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without requiring de novo synthesis. cancer.govunimi.it
A visible-light photoredox-catalyzed method has proven effective for the late-stage C-H difluoromethoxylation of pharmacologically relevant molecules. nih.gov This technique employs a stable pyridinium-based reagent and operates under mild conditions, making it compatible with the sensitive functional groups often present in complex bioactive compounds. nih.gov The ability to install the difluoromethoxy group directly onto an existing molecular scaffold significantly enhances synthetic efficiency in drug discovery programs. cancer.gov
Catalytic Approaches in Difluoromethoxylation Chemistry
Catalysis is central to the development of efficient and selective difluoromethoxylation reactions. Modern methods increasingly rely on catalytic cycles that can be driven by transition metals or by visible light, enabling transformations that would be difficult to achieve through classical synthetic routes.
Transition Metal-Catalyzed Difluoromethoxylation
Transition metal catalysis is a cornerstone of modern C-H functionalization chemistry, providing powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org In the context of pyridine functionalization, palladium-catalyzed reactions, for example, have been used to form various C-S bonds through a directed C-H activation mechanism. nih.gov However, the application of transition metal catalysis specifically for the direct C-H difluoromethoxylation of pyridines is not extensively documented in the current literature. While the general principles of metal-catalyzed C-H activation are well-understood, dedicated systems for installing the -OCF₂H group via this pathway remain an area for future development. beilstein-journals.org
Visible-Light Photoredox Catalysis for C-O and C-C Bond Formation
Visible-light photoredox catalysis has emerged as a powerful and mild strategy for generating radical intermediates, enabling a wide range of chemical transformations, including the formation of C-O bonds for difluoromethoxylation. nih.gov This approach avoids the need for harsh reagents or high temperatures, offering excellent functional group tolerance. researchgate.net
A key development in this area is the use of a stable, easy-to-handle pyridinium reagent, 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate , as a source of the difluoromethoxy radical (•OCF₂H). nih.gov When irradiated with blue light in the presence of a suitable photocatalyst, this reagent facilitates the direct C(sp²)–H difluoromethoxylation of various heteroaromatic compounds, including pyridine derivatives. nih.gov The reaction proceeds efficiently and tolerates a variety of synthetically and pharmacologically relevant functional groups. nih.gov
The table below summarizes the results of the visible-light photoredox-catalyzed difluoromethoxylation for various substrates.
| Substrate (Arene) | Product | Yield (%) |
| 1,3,5-Trimethoxybenzene | 1-(Difluoromethoxy)-2,4,6-trimethoxybenzene | 95 |
| Mesitylene | 1-(Difluoromethoxy)-2,4,6-trimethylbenzene | 88 |
| 1,3-Dimethoxybenzene | 1-(Difluoromethoxy)-2,4-dimethoxybenzene | 81 |
| Estrone Methyl Ether | 2-(Difluoromethoxy)estrone Methyl Ether | 60 |
| N-Acetyl-L-tyrosine Methyl Ester | N-Acetyl-3-(difluoromethoxy)-L-tyrosine Methyl Ester | 54 |
This interactive table is based on data for the difluoromethoxylation of various arenes and complex molecules, demonstrating the utility of the visible-light photoredox method. nih.gov
Synthesis of 1,4-Dihydropyridine Precursors Bearing Difluoromethoxy Substituents
An alternative to the direct functionalization of a pyridine ring is the de novo construction of the heterocyclic system. The Hantzsch dihydropyridine (B1217469) synthesis is a classic and versatile method for preparing 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate. wikipedia.org This one-pot reaction provides access to a wide variety of 1,4-dihydropyridine derivatives. thermofisher.comorganic-chemistry.org
To synthesize a 1,4-dihydropyridine precursor bearing a difluoromethoxy substituent at the 4-position, an aldehyde containing this group, such as 4-(difluoromethoxy)benzaldehyde (B1349792), would be a key starting material. The general reaction scheme is as follows:
[Image of the Hantzsch dihydropyridine synthesis using a generic aldehyde, a β-ketoester, and ammonia]
The reaction proceeds through a series of condensation and cyclization steps to form the 1,4-dihydropyridine ring. wikipedia.org The classical Hantzsch synthesis often leads to symmetrical products. However, various modifications have been developed to allow for the synthesis of unsymmetrical 1,4-dihydropyridines, which can be valuable for creating more complex molecular architectures. thermofisher.com
Several catalysts have been employed to improve the efficiency and mildness of the Hantzsch reaction, including various Lewis and Brønsted acids. Microwave-assisted synthesis has also been shown to accelerate the reaction and improve yields. nih.gov
While the Hantzsch synthesis is a well-established method for a wide range of aldehydes, the specific application to aldehydes bearing a difluoromethoxy group is less commonly reported. However, the general principles of the reaction suggest that 4-(difluoromethoxy)benzaldehyde should be a suitable substrate for this transformation, allowing for the construction of 1,4-dihydropyridine precursors with the desired substituent.
| Aldehyde | β-Ketoester | Nitrogen Source | Product |
| 4-(Difluoromethoxy)benzaldehyde | Ethyl acetoacetate | Ammonium hydroxide | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-(difluoromethoxy)phenyl)pyridine-3,5-dicarboxylate |
| 4-(Difluoromethoxy)benzaldehyde | Methyl acetoacetate | Ammonium acetate | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-(difluoromethoxy)phenyl)pyridine-3,5-dicarboxylate |
The final step in this synthetic sequence is the aromatization of the 1,4-dihydropyridine ring to the corresponding pyridine. This oxidation is a crucial transformation and is often the driving force for the reaction due to the formation of a stable aromatic system. wikipedia.org
A wide variety of oxidizing agents have been reported for the aromatization of Hantzsch 1,4-dihydropyridines. ut.ac.ir The choice of oxidant can depend on the specific substituents on the dihydropyridine ring and the desired reaction conditions. Common oxidizing agents include:
Nitric acid (HNO₃) or nitrous acid (HNO₂) thermofisher.comut.ac.ir
Manganese dioxide (MnO₂) wikipedia.org
Potassium permanganate (B83412) (KMnO₄) wikipedia.orgut.ac.ir
Ceric ammonium nitrate (B79036) (CAN) ut.ac.ir
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) znaturforsch.com
The oxidation process typically involves the removal of two hydrogen atoms from the 1,4-dihydropyridine ring, leading to the formation of the aromatic pyridine. nih.gov For 1,4-dihydropyridines bearing an aryl group at the 4-position, such as those derived from 4-(difluoromethoxy)benzaldehyde, the aromatization generally proceeds via dehydrogenation. nih.gov
The reaction conditions for the oxidation can vary from mild, room-temperature reactions to those requiring elevated temperatures. ut.ac.irznaturforsch.com The selection of an appropriate method is critical to ensure a high yield of the desired pyridine product without unwanted side reactions.
| 1,4-Dihydropyridine Precursor | Oxidizing Agent | Product |
| Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-(difluoromethoxy)phenyl)pyridine-3,5-dicarboxylate | Nitric acid | Diethyl 2,6-dimethyl-4-(4-(difluoromethoxy)phenyl)pyridine-3,5-dicarboxylate |
| Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-(difluoromethoxy)phenyl)pyridine-3,5-dicarboxylate | Manganese dioxide | Dimethyl 2,6-dimethyl-4-(4-(difluoromethoxy)phenyl)pyridine-3,5-dicarboxylate |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 4-(Difluoromethoxy)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the single proton of the difluoromethoxy group. The pyridine protons typically appear as two sets of doublets in the downfield region, characteristic of a 4-substituted pyridine ring. The proton of the -OCHF₂ group will present as a triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The pyridine ring will exhibit characteristic signals for its five carbon atoms, with their chemical shifts influenced by the nitrogen atom and the difluoromethoxy substituent. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two equivalent fluorine atoms of the difluoromethoxy group are expected to produce a doublet in the ¹⁹F NMR spectrum, resulting from coupling to the single proton of that group.
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |
| Pyridine H (α to N) | Pyridine C (α to N) | -OCHF₂ |
| Pyridine H (β to N) | Pyridine C (β to N) | |
| -OCHF₂ | Pyridine C (γ to N) | |
| -OCHF₂ |
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment would reveal the coupling relationships between the aromatic protons on the pyridine ring, confirming their adjacent positions.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the pyridine ring to their corresponding carbon signals.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the connection of the difluoromethoxy group to the C4 position of the pyridine ring by observing a correlation between the -OCHF₂ proton and the C4 carbon of the ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental formula, C₆H₅F₂NO, with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
| Ion | Calculated Exact Mass | Measured Exact Mass | Elemental Formula |
| [M+H]⁺ | 146.0408 | Data not available | C₆H₆F₂NO |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring, the C=N and C=C stretching vibrations of the pyridine ring, and the C-O and C-F stretching vibrations of the difluoromethoxy group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also exhibit bands corresponding to the vibrations of the pyridine ring and the difluoromethoxy substituent. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Pyridine Ring (C=C, C=N) Stretch | 1600-1400 | 1600-1400 |
| C-O Stretch | 1250-1000 | 1250-1000 |
| C-F Stretch | 1100-1000 | 1100-1000 |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. researchgate.net For a comprehensive structural elucidation of this compound, single-crystal X-ray diffraction is the preferred technique.
For this compound, a single-crystal XRD study would reveal:
The precise geometry of the pyridine ring and the difluoromethoxy substituent.
The conformation of the difluoromethoxy group relative to the pyridine ring.
The unit cell parameters and the space group of the crystal.
Specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not available in the provided search results.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. nih.gov These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the physical properties of the solid, such as its melting point and solubility. nih.govnih.gov
In the case of this compound, several types of intermolecular interactions would be anticipated to influence its crystal packing:
C-H···N and C-H···O Hydrogen Bonds: The hydrogen atoms on the pyridine ring and the difluoromethoxy group can act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage can act as acceptors.
C-H···F Hydrogen Bonds: The fluorine atoms of the difluoromethoxy group can also participate in weak hydrogen bonding interactions.
π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
While the crystal structure of this compound is not available, studies on related fluorinated pyridine derivatives have shown that C-H···F and C-F···π interactions often play a significant role in the crystal packing. scirp.org
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in close contacts and the relative importance of different types of interactions. ias.ac.in The associated 2D fingerprint plots provide a quantitative summary of the intermolecular contacts, with different regions of the plot corresponding to specific interaction types (e.g., H···H, C···H, F···H).
A summary of the expected contributions of different intermolecular contacts for a molecule like this compound, based on the analysis of similar compounds, is presented in the table below.
| Intermolecular Contact Type | Expected Contribution to Hirshfeld Surface |
| H···H | Major contributor due to the abundance of hydrogen atoms. |
| F···H / H···F | Significant contribution due to the presence of the difluoromethoxy group. |
| C···H / H···C | Moderate contribution from contacts involving the aromatic ring and alkyl hydrogens. |
| O···H / H···O | Contribution from hydrogen bonding involving the ether oxygen. |
| N···H / H···N | Contribution from hydrogen bonding involving the pyridine nitrogen. |
Note: The actual percentages would depend on the specific crystal packing of the compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. wikipedia.orgnih.gov It is widely used to investigate the electronic structure of many-body systems, including organic molecules like pyridine (B92270) derivatives. wikipedia.orgnih.gov In DFT, the properties of a system are determined using functionals of the spatially dependent electron density. wikipedia.org
For 4-(Difluoromethoxy)pyridine, DFT calculations can elucidate the influence of the electron-withdrawing difluoromethoxy group on the pyridine ring. Key applications include:
Geometric Optimization: Determining the most stable three-dimensional structure by finding the minimum energy conformation.
Electronic Property Calculation: Calculating properties such as dipole moment, polarizability, and electrostatic potential maps, which reveal the charge distribution and reactive sites.
Orbital Analysis: Visualizing and quantifying the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov
Vibrational Analysis: Predicting infrared and Raman spectra, which can be compared with experimental data to confirm structural assignments. researchgate.net
DFT studies on substituted pyridines have shown that fluorine-containing groups significantly alter the electronic landscape through strong inductive effects, influencing properties like ionization energies and proton affinity. nih.govrsc.org
| DFT Application | Description | Relevance to this compound |
| Structure Optimization | Calculates the lowest-energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and dihedral angles, providing the foundational 3D structure. |
| HOMO/LUMO Analysis | Determines the energies and shapes of the highest occupied and lowest unoccupied molecular orbitals. ijcce.ac.ir | The energy gap (ΔE) indicates chemical reactivity and stability. The location of these orbitals predicts sites for electrophilic and nucleophilic attack. |
| Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Visualizes electron-rich (red) and electron-poor (blue) regions, highlighting the nucleophilic nitrogen atom and the influence of the -OCF₂H group. |
| NBO Analysis | Natural Bond Orbital analysis investigates charge transfer and hyperconjugative interactions within the molecule. ijcce.ac.ir | Quantifies the delocalization of electron density from the oxygen lone pairs to the pyridine ring and the effect of fluorine atoms. |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer high accuracy, though often at a greater computational cost than DFT.
In the context of this compound, ab initio calculations are particularly valuable for:
Benchmarking DFT Results: High-accuracy ab initio calculations can be used to validate the results obtained from more approximate DFT functionals.
Investigating Noncovalent Interactions: They are crucial for accurately describing weak interactions, such as hydrogen bonding and n → π* interactions, which are vital in biological systems. nih.gov For instance, research on complexes involving difluorinated pyridines has employed ab initio methods to analyze the interplay between hydrogen bonds and n → π* interactions, revealing how substituents modulate the strength of these forces. nih.gov
Excited State Calculations: Methods like Configuration Interaction (CI) and Equation-of-Motion Coupled Cluster (EOM-CC) can predict electronic transition energies and study photochemical behavior.
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govdntb.gov.ua By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and conformational preferences. nih.gov
For this compound, MD simulations can be employed to:
Analyze Rotational Barriers: Investigate the conformational landscape of the difluoromethoxy group, specifically the rotation around the C-O bond. This helps identify the most stable rotamers and the energy barriers between them.
Simulate Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the environment influences the conformational equilibrium and intermolecular interactions of the molecule.
Explore Dynamic Behavior: MD simulations reveal how the molecule behaves at finite temperatures, providing insights into its flexibility and the time scales of different motions, which are crucial for understanding its interactions with larger systems like proteins. nih.govmdpi.com
Prediction of Molecular Properties and Reactivity Pathways
Computational methods are instrumental in predicting a wide range of molecular properties and exploring potential chemical reactions. By analyzing the electronic structure and energy surfaces, researchers can forecast how this compound will behave in different chemical environments.
Key predicted properties and pathways include:
Reactivity Descriptors: Quantum chemical calculations provide global reactivity descriptors (e.g., chemical potential, hardness, electrophilicity) and local descriptors (e.g., Fukui functions, condensed-to-atom softness). These indices help predict the most likely sites for electrophilic, nucleophilic, and radical attack.
pKa Prediction: The acidity of the conjugate acid (the pyridinium (B92312) ion) can be estimated using thermodynamic cycles in combination with quantum chemical calculations, which is crucial for understanding its behavior in biological media.
Reaction Mechanism Elucidation: Theoretical calculations can map out the potential energy surface for a chemical reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of reactivity pathways, such as its potential for metabolic transformation or its role in a synthetic reaction. researchgate.net
Ligand-Protein Interaction Modeling and Binding Affinity Predictions
Understanding how a small molecule like this compound interacts with a biological target, such as an enzyme or receptor, is a central goal of medicinal chemistry. nih.gov Computational modeling provides a powerful framework for this investigation. normalesup.org
The process typically involves several stages:
Molecular Docking: This technique predicts the preferred orientation (pose) of the ligand when bound to a protein's active site. nih.gov Docking algorithms use scoring functions to rank different poses based on steric and electrostatic complementarity.
Binding Free Energy Calculations: Following docking, more rigorous methods are used to estimate the binding affinity (e.g., ΔG or Ki). These can range from endpoint methods like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) to more computationally intensive alchemical free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration).
Interaction Fingerprinting: After simulation, the specific interactions between the ligand and protein residues (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) can be cataloged over time to identify the key determinants of binding. nih.gov
Recent advances in modeling incorporate machine learning and interaction priors to improve the accuracy of binding affinity predictions for novel ligands. openreview.neticlr.ccresearchgate.net
| Modeling Technique | Purpose | Application to this compound |
| Molecular Docking | Predicts the binding pose of a ligand in a protein's active site. | Determines the likely orientation of the compound within a target protein, identifying key initial interactions. |
| MM/PBSA & MM/GBSA | Estimates binding free energy from MD simulation snapshots. | Provides a computationally efficient way to rank the binding affinity of this compound and its analogs against a target. |
| Alchemical Free Energy | Rigorously calculates the relative binding free energy between two ligands. | Offers high-accuracy prediction of how modifications to the this compound scaffold would alter its binding potency. |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential for this purpose. mdpi.com
In a computational SAR study of this compound analogs, the following steps would be taken:
Dataset Assembly: A series of related compounds with experimentally measured biological activities is compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors derived from the molecule's conformation.
Model Generation: Statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) are used to build a mathematical model that correlates the descriptors with biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets.
A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA) , which relates the biological activity of a set of molecules to their 3D steric and electrostatic fields. mdpi.com These fields are calculated on a grid surrounding the aligned molecules. The resulting model generates contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing intuitive guidance for designing more potent compounds. mdpi.comnih.gov
Mechanistic Investigations and Reactivity Pathways
Reaction Mechanism Elucidation for Difluoromethoxylation Processes
The synthesis of 4-(difluoromethoxy)pyridine can be approached through distinct mechanistic routes, primarily categorized as radical or ionic pathways. The choice of pathway is dictated by the starting materials, reagents, and reaction conditions.
Radical difluoromethoxylation has emerged as a powerful tool for C–H functionalization. These processes typically involve the generation of a difluoromethoxy radical (•OCF₂H), which is then trapped by an aromatic system. One contemporary method involves visible-light photoredox catalysis, which allows for the generation of the •OCF₂H radical under mild conditions.
A key reagent developed for this purpose is 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate . This shelf-stable salt serves as a precursor to the difluoromethoxy radical. The proposed mechanism, initiated by a photocatalyst (PC), proceeds as follows:
Excitation : The photocatalyst absorbs visible light to reach an excited state (PC*).
Single Electron Transfer (SET) : The excited photocatalyst engages in a single electron transfer with the pyridinium (B92312) reagent. Experimental and computational studies suggest this SET forms a neutral radical intermediate, which then fragments.
Radical Generation : The intermediate rapidly cleaves the N–O bond to release the electrophilic •OCF₂H radical and a neutral 4-cyanopyridine molecule.
Radical Addition : The •OCF₂H radical adds to a (hetero)arene, forming a difluoromethoxylated cyclohexadienyl radical intermediate.
Rearomatization : The radical intermediate is oxidized and subsequently deprotonated to yield the final difluoromethoxylated aromatic product.
This pathway is particularly valuable for late-stage functionalization, where direct C–H bond conversion is more efficient than de novo synthesis.
Ionic pathways for the formation of this compound typically involve the reaction of a nucleophilic oxygen atom with an electrophilic source of the "CF₂H" group. The most common approach utilizes the reaction of 4-hydroxypyridine (B47283) with a difluorocarbene (:CF₂) source.
4-Hydroxypyridine exists in equilibrium with its pyridone tautomer, but under basic conditions, it is deprotonated to form a pyridinolate anion. This anion is a potent nucleophile. The mechanism using difluorocarbene proceeds via the following steps:
Generation of Difluorocarbene : A suitable precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa) or (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), is used to generate the highly reactive and electrophilic difluorocarbene intermediate (:CF₂). Difluorocarbene is stabilized by π-donation from the fluorine lone pairs into the carbene's empty p-orbital, which moderates its electrophilicity orgsyn.org.
Nucleophilic Attack : The oxygen atom of the 4-pyridinolate anion attacks the electrophilic carbon of difluorocarbene.
Intermediate Formation : This attack forms a difluoromethoxide anion intermediate (Py-O-CF₂⁻).
Protonation : The intermediate is quenched with a proton source (e.g., water or during acidic workup) to yield the final this compound product.
This method is highly effective due to the well-defined nucleophilic character of the deprotonated 4-hydroxypyridine and the clean generation of difluorocarbene from stable precursors orgsyn.org.
Interactive Table: Comparison of Reaction Pathways
| Feature | Radical Pathway | Ionic Pathway |
| Key Reagent | •OCF₂H Radical Precursor | Difluorocarbene (:CF₂) Precursor |
| Pyridine (B92270) Substrate | Pyridine (C–H functionalization) | 4-Hydroxypyridine |
| Activation Method | Photoredox Catalysis (Visible Light) | Base-mediated or thermal |
| Key Intermediate | Cyclohexadienyl Radical | Difluoromethoxide Anion |
| Main Application | Late-stage C–H functionalization | Synthesis from functionalized precursors |
Role of Intermediates in Catalytic Cycles
In both radical and ionic pathways, transient intermediates play a pivotal role in dictating the reaction's course and efficiency.
In photoredox-catalyzed radical difluoromethoxylation , the catalytic cycle is sustained by the photocatalyst and the radical precursor. The 4-Cyano-1-(difluoromethoxy)pyridin-1-ium salt is not just a reagent but a key intermediate precursor that, upon activation, cleanly fragments to produce the desired •OCF₂H radical. The stability and accessibility of this salt are critical for the reaction's practicality. The subsequent difluoromethoxylated cyclohexadienyl radical is another crucial intermediate whose stability influences the efficiency of the rearomatization step.
In the ionic pathway , difluorocarbene is the central reactive intermediate. Its generation must be controlled to prevent undesired side reactions, such as dimerization to form tetrafluoroethene. The reaction is typically faster with more nucleophilic substrates; therefore, the formation of the 4-pyridinolate anion under basic conditions is a key step to efficiently trap the carbene. Computational studies on related systems suggest that the initial adduct of the nucleophile and carbene can be considered an oxonium ylide, which then rearranges or is protonated to give the final ether product.
Stereochemical and Regiochemical Aspects of Reactions
For the synthesis of this compound, regiochemistry is the most critical aspect.
Regioselectivity in these reactions is primarily substrate-controlled . When using an ionic pathway starting from 4-hydroxypyridine, the difluoromethoxy group is installed exclusively at the 4-position by default, as the reaction occurs at the pre-functionalized oxygen atom. This provides an unambiguous route to the desired isomer.
In radical C–H functionalization of an unsubstituted pyridine ring, achieving high regioselectivity can be challenging. The pyridine ring has distinct electronic properties, with the ortho (C2/C6) and para (C4) positions being electron-deficient and susceptible to nucleophilic attack, while the meta (C3/C5) positions are less so. Radical addition selectivity depends on a complex interplay of steric and electronic factors. However, for a direct C–H difluoromethoxylation of pyridine, achieving selectivity for the C4-position would require specific directing groups or conditions that favor functionalization at this site over the more electronically accessible C2/C6 positions.
Stereochemistry is generally not a factor in the primary difluoromethoxylation step to form this compound, as the reaction occurs on an achiral substrate and does not create a new stereocenter at the pyridine ring.
Kinetic and Thermodynamic Considerations in Pyridine Functionalization
While specific quantitative kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in the literature, a qualitative understanding can be derived from the reaction mechanisms.
Kinetic Considerations:
In the ionic pathway , the reaction rate is highly dependent on the nucleophilicity of the substrate and the concentration of the difluorocarbene intermediate. The deprotonation of 4-hydroxypyridine to its more nucleophilic pyridinolate form is crucial for achieving a fast reaction rate that outcompetes carbene dimerization. The generation of :CF₂ from its precursor is often the rate-limiting step.
For radical photoredox catalysis , the kinetics are influenced by several factors, including the quantum yield of the photocatalyst, the rate of single electron transfer, and the efficiency of radical trapping by the pyridine substrate. The choice of solvent and additives can also play a critical role in reaction rates and selectivity nih.gov.
Thermodynamic Considerations:
The formation of the C–O bond in this compound is a thermodynamically favorable process. The conversion of a C–H or O–H bond to a C–O and H–X bond (where X is a halogen or other group from the radical precursor) is generally exothermic.
Impact of the Difluoromethoxy Substituent on Molecular Properties and Design
Electronic Effects and Inductive Properties of the -OCF₂H Group
The difluoromethoxy group exerts a potent electron-withdrawing influence on the pyridine (B92270) ring, a phenomenon primarily attributed to the high electronegativity of the two fluorine atoms. This strong negative inductive effect (-I effect) decreases the electron density of the aromatic system. allen.inwikipedia.orgcurlyarrows.com The permanent displacement of sigma (σ) electron density along the C-O and C-F bonds results in a polarized functional group. allen.inwikipedia.org
This electron-withdrawing nature significantly impacts the basicity of the pyridine nitrogen. By pulling electron density away from the ring, the -OCF₂H group reduces the availability of the nitrogen's lone pair of electrons for protonation, thereby lowering the compound's pKa value compared to unsubstituted or methoxy-substituted pyridines. This modulation of basicity is a critical factor in drug design, as it can influence a molecule's solubility, receptor binding affinity, and pharmacokinetic profile. The inductive effect is a permanent feature of the molecule and its influence diminishes with distance, though its impact on the electronic character of the entire aromatic ring is significant. allen.in
Table 1: Comparison of Inductive Effects of Common Substituents
| Substituent | Inductive Effect Type | Description |
|---|---|---|
| -CH₃ | Electron-Donating (+I) | Pushes electron density into the ring, increasing basicity. |
| -OCH₃ | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Overall activating, but the oxygen atom is electronegative. |
| -OCF₂H | Strongly Electron-Withdrawing (-I) | Fluorine atoms strongly pull electron density, decreasing ring electron density and basicity. |
| -OCF₃ | Very Strongly Electron-Withdrawing (-I) | Similar to -OCF₂H but with a slightly stronger inductive pull due to the third fluorine atom. mdpi.com |
| -NO₂ | Strongly Electron-Withdrawing (-I, -M) | Decreases ring electron density through both inductive and mesomeric (resonance) effects. |
Steric Influence on Molecular Geometry and Conformation
Studies on analogous aryl trifluoromethyl ethers have shown that the -OCF₃ moiety often adopts a conformation orthogonal to the plane of the aromatic ring. nih.gov This is due to steric repulsion between the fluorine atoms and the ortho-hydrogen atoms of the ring, as well as electronic effects like negative hyperconjugation. nih.gov While the -OCF₂H group has one fewer fluorine atom, similar steric and electronic factors are expected to influence its preferred conformation relative to the pyridine ring. This conformational preference can be crucial for fitting into specific binding pockets of enzymes or receptors, potentially enhancing selectivity and potency. wikipedia.org
Modulation of Hydrogen Bonding and Other Non-Covalent Interactions
A distinctive feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor. beilstein-journals.orgnih.govh1.co The strong electron-withdrawing effect of the two adjacent fluorine atoms polarizes the C-H bond, creating a partial positive charge on the hydrogen and enabling it to participate in hydrogen bonding with electron-rich acceptors like oxygen or nitrogen atoms. beilstein-journals.org This interaction, while weaker than that of traditional donors like hydroxyl (-OH) or amine (-NH₂) groups, is significant and can be compared in strength to donors such as thiophenol or aniline. nih.govacs.orgsemanticscholar.org
The binding energy for a CF₂H···O interaction has been calculated to be between 1.0 and 5.5 kcal/mol, highlighting its potential importance in molecular recognition. beilstein-journals.org This "lipophilic hydrogen bond donor" character is a valuable tool in drug design, offering a way to introduce a hydrogen bond donor that simultaneously increases lipophilicity, unlike conventional polar donors. nih.govh1.co The direct attachment of the -OCF₂H group to an aromatic system like pyridine can enhance this hydrogen bond donating capacity. beilstein-journals.org Beyond hydrogen bonding, the polarized nature of the -OCF₂H group can also engage in other non-covalent interactions, such as dipole-dipole interactions, which are critical for the three-dimensional structure of molecules and their binding to biological targets. wikipedia.orgchemistryviews.org
Table 2: Hydrogen Bond Acidity Parameters for Various Functional Groups
| Functional Group | Hydrogen Bond Acidity (A) | Classification |
|---|---|---|
| Hydroxyl (-OH) | High | Strong H-bond donor |
| Amine (-NH₂) | Moderate | H-bond donor |
| Thiol (-SH) | Low to Moderate | H-bond donor |
| Difluoromethyl (-CF₂H) | 0.085 - 0.126 nih.govacs.org | Weak to Moderate H-bond donor beilstein-journals.org |
| Methyl (-CH₃) | Very Low | Essentially non-donor |
Lipophilicity and Membrane Permeability Considerations
Lipophilicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of fluorine atoms generally increases a molecule's lipophilicity. nih.govresearchgate.net The difluoromethoxy group is considered a lipophilicity-enhancing substituent, though its impact is nuanced. alfa-chemistry.com
When replacing a methyl group with a difluoromethyl group, the experimental change in logP (Δlog P) has been observed to range from -0.1 to +0.4, indicating a context-dependent effect on lipophilicity. h1.coacs.org Compared to the trifluoromethoxy (-OCF₃) group, which has a Hansch π value of +1.04, the difluoromethoxy group is slightly less lipophilic. nih.govnih.gov However, it is generally more lipophilic than a methoxy (B1213986) group. This tunable lipophilicity allows for the fine-tuning of a molecule's properties to optimize its passage through biological membranes. nih.gov Enhanced membrane permeability is a frequent outcome of incorporating fluorinated moieties like -OCF₂H, which can improve a drug candidate's bioavailability. nih.govresearchgate.net
Metabolic Stability Enhancement through Fluorine Incorporation
A primary driver for incorporating the difluoromethoxy group into drug candidates is the enhancement of metabolic stability. nih.govresearchgate.net The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage. mdpi.com
Many drug molecules containing methoxy (-OCH₃) groups are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to O-demethylation. nih.gov This metabolic pathway can result in rapid clearance of the drug or the formation of active or toxic metabolites. Replacing a metabolically vulnerable methoxy group with a robust difluoromethoxy group effectively blocks this O-demethylation pathway. alfa-chemistry.comnih.gov This strategic fluorination can significantly increase the half-life of a drug in the body, leading to improved pharmacokinetic properties and potentially a more favorable dosing regimen. researchgate.netresearchgate.netchemrxiv.org The increased metabolic stability afforded by the -OCF₂H group is a well-established strategy in modern drug discovery. nih.govnih.gov
Table of Compounds
| Compound Name |
|---|
| 4-(Difluoromethoxy)pyridine |
| Pyridine |
Future Perspectives and Emerging Avenues in 4 Difluoromethoxy Pyridine Research
Development of Eco-Friendly and Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry has significant implications for the synthesis of 4-(Difluoromethoxy)pyridine. Future research will increasingly prioritize the development of methodologies that are not only efficient but also environmentally benign.
Current sustainable approaches for pyridine (B92270) derivatives often involve multicomponent reactions, the use of green catalysts and solvents, solvent-free synthesis, and energy-efficient techniques like microwave and ultrasonic irradiation. unchainedlabs.comacs.org For instance, the thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts represents a pathway toward sustainable pyridine production. nih.gov In the context of fluorination, transition-metal-free methods are gaining traction. A notable example is the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate, which avoids the use of heavy metals. digitellinc.comyoutube.com
Table 1: Comparison of Conventional vs. Emerging Green Synthetic Principles for Pyridine Derivatives
| Feature | Conventional Methods | Emerging Green Methodologies |
|---|---|---|
| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions |
| Catalysts | Heavy metals, stoichiometric reagents | Reusable solid catalysts (e.g., zeolites, fly ash), biocatalysts |
| Energy Input | Prolonged heating (reflux) | Microwave irradiation, ultrasonication |
| Atom Economy | Often lower, with significant byproducts | High, through multicomponent or C-H functionalization reactions |
| Feedstocks | Petroleum-based | Renewable resources (e.g., glycerol) |
| Waste | Significant, often hazardous | Minimized, with a focus on catalyst and solvent recycling |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high regioselectivity—the ability to functionalize a specific position on the pyridine ring—is a central challenge in synthesizing this compound. The development of novel catalytic systems is paramount to overcoming this hurdle and ensuring efficient production.
Transition-metal catalysis has been a cornerstone of C-H functionalization, and its principles are being applied to achieve site-selective difluoromethylation of pyridines. acs.orgbeilstein-journals.org For example, palladium catalysts have been developed for the highly para-selective C–H difluoromethylation of certain aromatic carbonyls, demonstrating the potential for precise control. pkusz.edu.cn While much of the existing research focuses on the -CF2H group, these catalytic strategies provide a blueprint for developing selective OCF2H installation methods. youtube.comnih.govresearchgate.net
A particularly promising frontier is photoredox catalysis . Recent studies have demonstrated that visible-light-mediated photocatalysis can achieve direct C(sp²)-H difluoromethoxylation of heteroaromatics. digitellinc.comnih.gov These methods often use a shelf-stable pyridinium-based reagent that, upon activation by a photocatalyst and blue light, generates a difluoromethoxy radical. digitellinc.comnih.gov This radical can then functionalize the target heterocycle. Covalent Organic Frameworks (COFs) are also emerging as highly stable and reusable photocatalysts for difluoromethylation reactions, offering a metal-free, sustainable catalytic option. nih.gov
The challenge remains to optimize these systems for pyridine substrates to favor functionalization at the C-4 position. This may involve the design of new ligands for transition metals or the development of photocatalysts and reagents tailored to the electronic properties of the pyridine ring.
Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design
The complexity of chemical reactions, especially those involving regioselectivity, makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are emerging as powerful assets for designing and optimizing the synthesis of complex molecules like this compound.
A significant challenge in pyridine chemistry is predicting the site of functionalization. tind.iorsc.org ML models, such as the Random Forest algorithm, have been successfully developed to predict the regioselectivity of radical C-H functionalization on heterocycles. nih.govrsc.org These models analyze a range of computed physical and chemical properties of the reactants to predict the transition state energy barriers for reactions at different positions, thereby forecasting the most likely outcome with high accuracy (up to 94% site accuracy in some models). nih.govrsc.org
For more complex systems, message passing neural networks (MPNNs) are being used to predict the major products of metal-catalyzed cross-coupling reactions, a common strategy for functionalizing pyridines. youtube.com Another approach, transfer learning, combines neural networks with experimental data, such as ¹³C NMR shifts, to accurately predict the outcomes of specific reaction types like the Minisci reaction, which is often used for functionalizing electron-deficient rings like pyridine. nih.gov
In the context of this compound, AI can be used to:
Predict Regioselectivity: Screen virtual libraries of catalysts, substrates, and reaction conditions to identify those that maximize the yield of the desired C-4 isomer.
Optimize Reaction Pathways: Design the most efficient and sustainable multi-step synthesis routes, minimizing steps and waste. unchainedlabs.com
Discover Novel Catalysts: Aid in the in silico design of new catalysts with enhanced selectivity and activity for difluoromethoxylation reactions.
By integrating these predictive models into the research workflow, chemists can significantly reduce the number of trial-and-error experiments, accelerating the development of efficient and selective syntheses.
Expansion of the Difluoromethoxy Motif to Other Heterocyclic Systems
The synthetic methodologies developed for introducing the difluoromethoxy group onto a pyridine ring are not limited to this single scaffold. A significant future direction is the expansion and adaptation of these techniques to a wide array of other medicinally and agriculturally important heterocyclic systems.
The value of the -OCF2H group as a bioisostere for hydroxyl or thiol groups makes it a desirable feature in many different classes of heterocycles. Research is already demonstrating the feasibility of this expansion. For example, methods using α-(difluoromethoxy)ketones as versatile building blocks have been successfully applied to synthesize difluoromethoxylated pyrazoles, isoxazoles, and pyrimidines. nih.govnih.gov
Visible-light photoredox catalysis has proven to be a particularly robust and generalizable strategy. It has been used for the direct C-H difluoromethylation and difluoromethoxylation of a diverse range of heterocycles, including quinolines, purines, pyrimidines, and indoles. digitellinc.comrsc.org Similarly, electrochemical methods are being developed for the difluoromethylation of purines, pyrimidines, and indoles, offering a sustainable, catalyst-free approach. researchgate.netrsc.org
Table 2: Examples of Heterocyclic Systems Functionalized with Difluoromethyl (-CF2H) or Difluoromethoxy (-OCF2H) Groups
| Heterocyclic System | Type of Functionalization | Method Highlights | Reference(s) |
|---|---|---|---|
| Indoles | -OCF2H, -CF2H | From α-(difluoromethoxy)ketones; Electrochemical C-H functionalization | nih.govresearchgate.net |
| Quinolines | -CF2H | Site-selective C-H functionalization (C-2, C-3, C-4 positions) | youtube.com |
| Pyrimidines | -OCF2H, -CF2H | From α-(difluoromethoxy)ketones; Electrochemical methods | nih.govrsc.org |
| Imidazoles | -CF2H | Deoxyfluorination of formylimidazole precursors | acs.orgacs.org |
| Quinoxalin-2-ones | -CF2H | Visible-light photoredox catalysis | unchainedlabs.com |
This expansion enriches the chemical toolbox available to medicinal chemists, allowing for the systematic incorporation of the difluoromethoxy motif across diverse molecular architectures to fine-tune their biological properties.
Advanced Analytical Technologies for High-Throughput Screening and Characterization
The discovery and optimization of new synthetic methods for this compound rely heavily on advanced analytical technologies. High-throughput and highly sensitive techniques are crucial for both rapidly screening reaction conditions and unambiguously characterizing the resulting products.
High-Throughput Screening (HTS) , also known as high-throughput experimentation, is a powerful strategy for accelerating reaction development. unchainedlabs.com By automating the setup and analysis of hundreds of reactions in parallel, researchers can systematically and rapidly explore a vast parameter space, including different catalysts, ligands, solvents, and temperatures. unchainedlabs.comyoutube.com This approach is ideal for identifying optimal conditions for the selective synthesis of this compound. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are used to quickly assess the yield and purity from each microscale reaction. unchainedlabs.com
For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Specifically, ¹⁹F NMR is a highly sensitive and quantitative technique for analyzing fluorinated compounds. nih.gov It allows for the direct observation of the difluoromethoxy group, providing information on its chemical environment and enabling the rapid determination of reaction yields and isomeric ratios (regioselectivity) often without the need for product isolation. nih.govnih.gov
Mass Spectrometry (MS) is another critical tool. High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition of the synthesized molecules. rsc.org Tandem MS (MS/MS) can be used to fragment ions, providing valuable structural information that helps distinguish between different isomers, which is essential for confirming the 4-position substitution on the pyridine ring. collectionscanada.gc.ca
The integration of these advanced analytical platforms into the research workflow enables a more efficient cycle of reaction design, execution, and analysis, which is essential for advancing the chemistry of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(difluoromethoxy)pyridine derivatives, and how are intermediates validated?
- Methodological Answer : A widely used approach involves Suzuki coupling reactions. For example, 3-bromo-2-(difluoromethoxy)pyridine can react with piperazine derivatives using [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst and potassium carbonate as the base . Post-coupling, intermediates are validated via deprotection (e.g., trifluoroacetic acid) and further functionalization (e.g., reaction with 1-chloroethyl ethyl carbonate). NMR and mass spectrometry (e.g., m/z 297.0 [M+H]+) are critical for structural confirmation .
Q. How are structural and purity characteristics of this compound derivatives analyzed?
- Methodological Answer : High-resolution NMR (400 MHz, CDCl) is employed to confirm substitution patterns, with characteristic signals for difluoromethoxy groups (e.g., δ 7.52 ppm, t, Hz) . Mass spectrometry (ESI+) provides molecular weight validation, while melting points (e.g., 169–171°C for 4-(difluoromethoxy)benzoic acid) and chromatographic purity (>95%) ensure compound integrity .
Q. What safety precautions are recommended when handling this compound intermediates?
- Methodological Answer : Use gloves and eye protection to avoid skin/eye contact. For spills, wash with soap/water (skin) or rinse eyes with water for 15 minutes. Avoid inhalation; work in a fume hood. Safety data sheets (SDS) for analogs (e.g., 4-(4-methylhexan-2-yl)pyridine) recommend medical consultation if irritation occurs .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
- Methodological Answer : Nitration under mixed HNO/HSO introduces nitro groups at the 3-position of the phenyl ring attached to pyridine, enabling downstream amination or reduction . For heterocyclic systems (e.g., imidazo[4,5-c]pyridine), regioselective chlorination at the 6-position is achieved using POCl or thionyl chloride, followed by cross-coupling (e.g., Suzuki or Buchwald-Hartwig) .
Q. What strategies resolve contradictions in spectroscopic data for difluoromethoxy-containing compounds?
- Methodological Answer : Discrepancies in NMR splitting (e.g., Hz for CF) may arise from dynamic rotational barriers. Variable-temperature NMR or computational modeling (DFT) can clarify conformational effects . For mass spectrometry, HRMS (high-resolution MS) distinguishes isobaric impurities, while isotopic patterns confirm fluorine content .
Q. How do substituent modifications on the pyridine ring influence the pharmacological profile of this compound derivatives?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CN at the 4-position) enhances metabolic stability but may reduce solubility. Comparative studies of analogs (e.g., 4-(1-piperidinylcarbonyl)pyridine vs. 4-(piperidin-4-yl)pyridine) show altered binding affinities due to steric/electronic effects . Pharmacokinetic (PK) optimization involves balancing logP (via -OCHF) and hERG liability modulation through substituent tuning .
Q. What catalytic systems improve yields in cross-coupling reactions involving this compound?
- Methodological Answer : Pd(dppf)Cl/KCO in DMF or THF achieves >75% yield for Suzuki couplings with aryl boronic acids . For challenging substrates (e.g., sterically hindered pyridines), Buchwald-Hartwig amination with Xantphos/Pd(dba) improves efficiency. Reaction monitoring via TLC or LC-MS ensures optimal termination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
